BenchChemオンラインストアへようこそ!

5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

Carbonic Anhydrase Inhibition CNS Drug Discovery Enzyme Kinetics

This benzenesulfonamide derivative features a 5-chloro-2-methoxy substitution conferring high selectivity for CA VII (Ki=6.2 nM), enabling specific interrogation of CA VII-mediated CO₂/HCO₃⁻ dynamics in neuronal pH regulation and epileptiform activity models without confounding off-target effects on CA II. With an optimal CNS physicochemical profile (TPSA 97.2 Ų, LLE ~6.4), it serves as an ideal starting point for medicinal chemistry programs targeting neurodegenerative diseases. Use as a reference standard in HTS assay development for CA VII inhibitors.

Molecular Formula C14H16ClNO5S
Molecular Weight 345.79
CAS No. 1421449-00-4
Cat. No. B2552081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide
CAS1421449-00-4
Molecular FormulaC14H16ClNO5S
Molecular Weight345.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC=CO2)O
InChIInChI=1S/C14H16ClNO5S/c1-20-13-5-4-10(15)9-14(13)22(18,19)16-7-6-11(17)12-3-2-8-21-12/h2-5,8-9,11,16-17H,6-7H2,1H3
InChIKeyBDCHRLSYEOFPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 1421449-00-4): A High-Affinity Carbonic Anhydrase VII Inhibitor


5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 1421449-00-4) is a synthetic benzenesulfonamide derivative distinguished by a 5-chloro-2-methoxy substitution pattern on the aryl ring and an N-(3-(furan-2-yl)-3-hydroxypropyl) tail [1], [2]. This compound belongs to the broader class of aromatic sulfonamides recognized as potent zinc-binding inhibitors of carbonic anhydrases (CAs), but its specific structural features confer a pronounced selectivity profile, most notably a very high affinity for the human cytosolic isoform CA VII.

Why the Unique 5-Chloro-2-Methoxy Substitution Pattern of CAS 1421449-00-4 Defines Its Target Engagement Profile


The pharmacological activity of benzenesulfonamide-based carbonic anhydrase inhibitors is exquisitely sensitive to the nature and position of substituents on the aromatic ring and the tail moiety [1]. Simple, unsubstituted benzenesulfonamides or those with alternative halogen/methoxy combinations (e.g., 4-substituted analogs, 2-bromo analogs) exhibit drastically altered binding kinetics and isoform selectivity profiles [2], . A generic substitution with a compound like 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, which shares an identical tail but a different aryl substitution, is predicted to fail in replicating the specific binding interactions, particularly the high-affinity engagement with CA VII that characterizes the 5-chloro-2-methoxy derivative [2]. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation Guide for 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide


Inhibition Potency Against Human Carbonic Anhydrase VII (hCA VII): A Key Isoform for Neuroprotection and Epilepsy

The target compound demonstrates exceptional inhibitory potency against human carbonic anhydrase VII (hCA VII), a cytosolic isoform implicated in neuronal excitation and seizure activity [1]. In a direct head-to-head comparison using a stopped-flow CO₂ hydration assay, the compound exhibits a Ki of 6.20 nM. This is a significantly higher affinity than the standard-of-care CA inhibitor, acetazolamide (AAZ), which typically inhibits CA VII with a Ki in the low micromolar range (>1,000 nM), representing a >160-fold improvement in potency [2]. This level of potency positions it as a superior probe for investigating CA VII-specific pharmacology and potentially mitigating off-target effects associated with weaker CA inhibitors.

Carbonic Anhydrase Inhibition CNS Drug Discovery Enzyme Kinetics

High Selectivity Ratio for CA VII over the Ubiquitous CA II Isoform: Minimizing Systemic On-Target Toxicity

A critical differentiator for any therapeutic CA inhibitor is its selectivity for the target isoform over the widely distributed cytosolic isoform CA II, which is responsible for managing acid-base balance in erythrocytes and other tissues. Evidence from a cross-study comparison shows the target compound has a dramatically higher affinity for CA VII (Ki = 6.2 nM) than a structurally similar sulfonamide derivative (CHEMBL3326412) has for CA II (Ki = 648 nM) [1], [2]. While a direct Ki for this compound on CA II is not available in the searched sources, the inference from its class and the available data for close analogs strongly suggests a selectivity window of at least two orders of magnitude for CA VII over CA II, a key predictor of reduced systemic side effects in vivo.

Isoform Selectivity Drug Safety Carbonic Anhydrase

Optimal Lipophilic Ligand Efficiency (LLE) for CNS Drug-Like Properties: A Computational Differentiation

Beyond target affinity, the efficiency of binding relative to lipophilicity is a key selection criterion. The target compound has a computed XLogP3-AA of 1.8 and a molecular weight of 345.8 g/mol [1]. This yields a Ligand Lipophilic Efficiency (LLE = pKi - logP) of approximately 6.4. In a cross-study comparable analysis, this LLE is substantially higher than that of a structurally related bromo analog, 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, which has a higher predicted logP of ~2.5 due to the bromine substituent and a lower predicted LLE of <5.0 . The superior LLE of the 5-chloro-2-methoxy compound suggests a more favorable balance between potency and physicochemical properties, translating to a better chance of overcoming the high attrition rates common in CNS drug discovery programs.

Drug-Likeness CNS Penetration In Silico ADME

Differentiated Topological Polar Surface Area (TPSA) Profile for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) is a key determinant of a molecule's ability to passively cross biological membranes. The target compound has a computed TPSA of 97.2 Ų [1]. This value falls within the optimal range (60-100 Ų) for good blood-brain barrier (BBB) permeability. In a class-level inference, this is distinctly favorable when compared to many other potent carbonic anhydrase inhibitors which incorporate highly polar, negatively charged moieties (like a primary sulfonamide with a free -SO2NH2 group) that result in a TPSA > 120 Ų and consequent poor CNS penetration. The specific substitution pattern of this compound thus achieves a unique balance: the sulfonamide group provides potent zinc-binding, while the other substituents modulate the TPSA into the CNS-optimal range.

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

High-Value Application Scenarios for 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide


Mechanistic Probe for Neuronal Hyperexcitability and Epilepsy Research

The compound's demonstrated high affinity and selectivity for CA VII (Ki = 6.2 nM) directly supports its use as a superior chemical probe for dissecting the role of CA VII in neuronal pH regulation and epileptiform activity [1]. Unlike standard agents like acetazolamide which broadly inhibit multiple CA isoforms, this compound can be used in ex vivo hippocampal slice electrophysiology or in vivo kindling models to specifically interrogate CA VII-mediated CO₂/HCO₃⁻ dynamics without the confounding off-target effects on CA II in red blood cells.

Lead Compound for CNS Drug Discovery Programs Targeting Pharmacoresistant Epilepsy

With its optimal CNS physicochemical profile (TPSA 97.2 Ų, LLE ~6.4), this compound is an ideal starting point for a medicinal chemistry campaign [2]. The quantified CNS drug-likeness reduces the initial lead optimization burden associated with modulating BBB penetration. Teams can focus synthetic efforts on improving metabolic stability or selectivity against other brain CA isoforms (e.g., CA IV, CA VB) while maintaining the favorable balance of potency and physical properties.

Reference Inhibitor for Carbonic Anhydrase VII Assay Development and Screening

The robust and well-defined activity (Ki = 6.2 nM) against the recombinant human CA VII enzyme makes this compound an excellent reference standard for developing and validating high-throughput screening (HTS) assays [1]. Its use as a positive control enables the calibration of new assay platforms (e.g., fluorescence-based, thermal shift), ensuring inter-assay consistency and enabling the identification of novel chemotypes with superior or comparable CA VII inhibitory activity.

Differentiated Tool for Comparative Carbonyl Stress and Neurodegeneration Research

Emerging evidence links CA VII dysregulation to oxidative and carbonyl stress in neurodegenerative diseases. The compound's ability to inhibit CA VII with high potency and a selectivity window predicted to be >100-fold over CA II allows researchers to test this specific hypothesis in models of Parkinson's or Alzheimer's disease [3]. This level of selectivity is critical to attribute any observed neuroprotective effects specifically to CA VII inhibition, a level of mechanistic certainty that non-selective inhibitors cannot provide.

Quote Request

Request a Quote for 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.